molecular formula C11H12O2 B14412589 2,2'-(Propane-1,1-diyl)difuran CAS No. 85672-35-1

2,2'-(Propane-1,1-diyl)difuran

Cat. No.: B14412589
CAS No.: 85672-35-1
M. Wt: 176.21 g/mol
InChI Key: GVNWNIHUOYOCOH-UHFFFAOYSA-N
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Description

2,2'-(Propane-1,1-diyl)difuran is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . Its CAS registry number is 85672-35-1 . This molecule features two furan rings linked by a propane-1,1-diyl group. While specific research applications and detailed physicochemical properties for this particular isomer are not extensively documented in publicly available literature, furan derivatives are of significant interest in organic synthesis and materials science. A closely related structural isomer, 2,2'-(Propane-2,2-diyl)difuran (CAS 17920-88-6), is a well-known precursor in the synthesis of ditetrahydrofurylpropane (DTHFP), a valuable rubber additive used in the manufacture of high-performance tires . The product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85672-35-1

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-[1-(furan-2-yl)propyl]furan

InChI

InChI=1S/C11H12O2/c1-2-9(10-5-3-7-12-10)11-6-4-8-13-11/h3-9H,2H2,1H3

InChI Key

GVNWNIHUOYOCOH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CO1)C2=CC=CO2

Origin of Product

United States

Iii. Elucidation of Reaction Mechanisms and Chemical Transformations Involving 2,2 Propane 1,1 Diyl Difuran

Reactivity of the Furan (B31954) Moieties in Bridged Systems

The two furan rings in the 2,2'-(propane-1,1-diyl)difuran molecule are the primary sites of reactivity, engaging in oxidation, hydrogenation, and cycloaddition reactions.

Oxidation Pathways and Synthon Behavior of Furan Rings

The furan nucleus is susceptible to oxidation, which can lead to ring cleavage and the formation of various products. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, the general behavior of furanic compounds suggests that oxidation can be a pathway to forming dicarbonyl compounds or other rearranged products. Furan's sensitivity to oxygen can sometimes lead to uncontrolled polymerization or charring, making selective oxidation challenging. google.com However, under controlled conditions with specific catalysts, such as those containing molybdenum and bismuth oxides, furan and its derivatives can be selectively oxidized. google.com

As a synthon, this compound serves as a valuable building block. Its most notable application is as a precursor to 2,2'-bis(tetrahydrofuryl)propane, a key additive in the rubber industry. wikipedia.org This transformation highlights its role as a bifunctional molecule, where both furan rings can be modified to create new structures with desired properties.

Hydrogenation of Unsaturated Furan Rings to Saturated Systems

The furan rings of this compound can be readily hydrogenated to form their saturated analogue, 2,2'-bis(tetrahydrofuryl)propane (DTHFP). wikipedia.org This reaction is typically carried out with high efficiency, achieving nearly quantitative yields. researchgate.net The process involves the use of catalysts such as palladium on carbon or rhodium on carbon in alcohol solvents. researchgate.net The hydrogenation is conducted under moderate temperatures and hydrogen pressures ranging from 100 to 800 psig. researchgate.net

The resulting product, DTHFP, is a colorless liquid and exists as different stereoisomers due to the orientation of the hydrogen atoms adjacent to the isopropylidene bridge. researchgate.net These include a symmetrical meso form and a racemic pair of stereoisomers (SS and RR). researchgate.net

Table 1: Hydrogenation of this compound
ParameterDetailsReference
Product2,2'-Bis(tetrahydrofuryl)propane (DTHFP) wikipedia.org
CatalystsPalladium on carbon, Rhodium on carbon researchgate.net
SolventsAlcohol solvents researchgate.net
YieldNearly quantitative researchgate.net
ConditionsModerate temperature, 100-800 psig H₂ pressure researchgate.net

Reversible Diels-Alder Reactions for Macromolecular Synthesis

The furan moieties in this compound can function as dienes in the Diels-Alder reaction, a powerful tool for forming six-membered rings and for macromolecular synthesis. acs.org This [4+2] cycloaddition is often reversible, a property that is highly valuable in the development of self-healing materials and for controlled polymer architectures. The reaction typically occurs between the furan ring and a dienophile, with the furan/maleimide (B117702) pair being one of the most extensively studied systems. nih.gov

The bifunctional nature of this compound, possessing two furan rings, allows it to act as a cross-linking agent or a monomer in polymerization reactions. When reacted with a bismaleimide, for example, it can form a cross-linked polymer network at lower temperatures. Upon heating, the reverse (retro-Diels-Alder) reaction occurs, breaking the cross-links and allowing the material to be reprocessed or "healed". nih.gov This thermally reversible behavior is a cornerstone of dynamic covalent chemistry and has significant applications in advanced materials. nih.gov

Reactivity at the Propane (B168953) Bridge (Propane-1,1-diyl)

The propane bridge connecting the two furan rings is generally less reactive than the furan moieties themselves.

Investigations into Alkylation and Functionalization of the Bridge

The central carbon of the propane bridge in this compound is a quaternary carbon, part of an isopropylidene group. This structural feature makes it sterically hindered and generally unreactive towards typical alkylation and functionalization reactions. The search results did not yield specific studies detailing successful alkylation or functionalization at this position. Such transformations are challenging and not a common pathway for modifying this class of compounds. Research on similar structures, like bridged and fused rings, often involves complex transition-metal-catalyzed "cut-and-sew" strategies, which deconstruct and rebuild the ring systems rather than directly functionalizing a stable bridge. nih.govacs.org

Oligomerization and Polymerization Pathways

This compound can undergo polymerization through different mechanisms, leading to a variety of macromolecular structures.

One primary pathway for oligomerization occurs during the synthesis of the molecule itself. The acid-catalyzed condensation of furan and acetone (B3395972) can lead to further reactions where the furan rings of the initial product react with additional acetone molecules at their unsubstituted 5-positions. wikipedia.org This results in the formation of linear oligomers where 'n' furan units are linked by 'n-1' isopropylidene bridges. wikipedia.org The extent of this oligomerization can be controlled by adjusting the reaction conditions, such as the ratio of furan to acetone and the amount of acid catalyst used. wikipedia.org

Another significant polymerization pathway involves the Diels-Alder reaction, as discussed in section 3.1.3. The bifunctional nature of the molecule allows it to react with dienophiles to form linear or cross-linked polymers. This approach is fundamental to creating reversible polymer networks and advanced materials.

Furthermore, the polymerization of furan itself under acidic conditions is known to occur, often leading to complex, insoluble polymers. rsc.org While this is generally an undesired side reaction during the synthesis of benzofuran (B130515) from furan, it highlights the potential for the furan rings in this compound to participate in acid-catalyzed polymerization under certain conditions. rsc.org

Control of Oligomer Formation during Condensation Processes

The condensation of furan compounds with aldehydes and ketones in the presence of an acid catalyst is a fundamental method for creating larger molecules. cdnsciencepub.com this compound itself is a product of the acid-catalyzed condensation between furan and propanal. However, because the product retains two reactive furan moieties, the reaction can continue, leading to the formation of longer chains known as oligomers. wikipedia.org The formation of these oligomers is a critical aspect to control, as it dictates the final product distribution and properties.

In acid-catalyzed conditions, the reaction begins with the protonation of the aldehyde, which then acts as an electrophile. The electron-rich furan ring attacks the activated carbonyl carbon. scispace.com Since this compound has two reactive sites, it can react with additional aldehyde molecules, leading to chain extension and the formation of oligomers.

Several factors influence the extent of oligomerization. The molar ratio of the reactants is a primary control lever. A higher ratio of the difuran monomer to the aldehyde can limit the chain length. Conversely, increasing the concentration of the aldehyde can promote the formation of higher molecular weight oligomers.

The choice and concentration of the acid catalyst also play a crucial role. Strong acids like sulfuric acid are effective but can also promote side reactions and resinification if not carefully controlled. scispace.comresearchgate.net The use of heterogeneous acid catalysts, such as Amberlyst-15 or specialized carbonaceous solid acids, can offer better control and selectivity, minimizing the formation of undesired polymerized by-products. researchgate.netmdpi.com Reaction temperature and time are also key parameters; lower temperatures and shorter reaction times generally favor the formation of dimers and trimers over long-chain oligomers.

Table 1: Factors Influencing Oligomer Formation in the Condensation of this compound with Aldehydes

ParameterEffect on OligomerizationRationale
Monomer to Aldehyde Ratio A higher ratio of difuran to aldehyde limits oligomer chain length.Reduces the probability of a growing chain encountering another aldehyde molecule.
Catalyst Type & Concentration Strong acids (e.g., H₂SO₄) can lead to extensive polymerization; heterogeneous catalysts offer more control. researchgate.netmdpi.comThe catalyst's activity and concentration directly influence the rate of the electrophilic substitution reaction.
Temperature Lower temperatures generally favor the formation of shorter oligomers.Higher temperatures increase reaction rates, including propagation steps leading to longer chains.
Solvent The use of a biphasic system (e.g., H₂O/THF) can suppress some condensation pathways by separating reactants and products. rsc.orgSolvent choice can affect reactant solubility and the stability of reactive intermediates.

Step-Growth Polymerizations Utilizing Difuran Monomers

Step-growth polymerization is a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers in a stepwise fashion. libretexts.orgyoutube.com High molecular weight polymers are typically only achieved at very high conversion rates. youtube.comyoutube.com

This compound serves as an excellent difunctional monomer for step-growth polymerization. The two furan rings provide the necessary reactive sites for the polymer chain to grow. When reacted with a complementary difunctional or multifunctional monomer, such as a dialdehyde (B1249045) like terephthalaldehyde (B141574) or a simple aldehyde like formaldehyde, a polymer is formed.

The polymerization reaction is typically an acid-catalyzed condensation. The mechanism follows the same principles as oligomer formation: the aldehyde is activated by the acid catalyst, followed by a nucleophilic attack from one of the furan rings of the difuran monomer. This forms a new carbon-carbon bond. Since the resulting unit still contains a reactive furan ring at one end and can be linked to another difuran via the other functional group of the aldehyde, the process can repeat, leading to the formation of a high molecular weight polymer. The structure of the resulting polymer consists of alternating difuran and aldehyde-derived units.

The properties of the resulting polymer can be tailored by the choice of the aldehyde co-monomer. For example, using a rigid aromatic dialdehyde would be expected to produce a more rigid and thermally stable polymer compared to using a flexible aliphatic aldehyde. This method represents a pathway to novel furan-based polymers which are of interest as materials derived from potentially renewable resources.

Table 2: Representative Step-Growth Polymerization of this compound

ComponentExampleRole in Polymerization
Difuran Monomer This compoundProvides two nucleophilic furan rings for chain propagation.
Co-monomer FormaldehydeActs as an electrophilic linker between difuran units after protonation.
Catalyst Sulfuric Acid (H₂SO₄) or Amberlyst-15 scispace.commdpi.comProtonates the aldehyde, initiating the electrophilic aromatic substitution.
Resulting Polymer Structure -[C₄H₂O-(CH(CH₂CH₃))-C₄H₂O-CH₂]n-Linear polymer chain with repeating difuran and methylene (B1212753) bridge units.

Iv. Advanced Spectroscopic and Structural Characterization of 2,2 Propane 1,1 Diyl Difuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms in 2,2'-(Propane-1,1-diyl)difuran can be established.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct proton environments within the molecule. The furan (B31954) rings present three different types of protons, while the propane (B168953) bridge has two distinct proton sets.

The protons on the furan rings typically appear in the aromatic region of the spectrum. The proton at the C5 position (adjacent to the oxygen and furthest from the propane bridge) is expected to resonate at the lowest field, followed by the proton at the C3 position. The proton at the C4 position usually appears at the highest field among the furan protons. The propyl group protons show a characteristic ethyl pattern: a quartet for the methine (CH) proton and a triplet for the methyl (CH₃) protons, with an additional singlet for the other methyl group attached to the same carbon.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H5 (furan)~7.3Doublet~1.8
H3 (furan)~6.2Doublet~3.1
H4 (furan)~6.0Doublet of doublets~3.1, ~1.8
CH (propane)~4.0Quartet~7.2
CH₂ (propane)~2.0Sextet~7.2, ~7.4
CH₃ (propane)~0.9Triplet~7.4

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. libretexts.org For this compound, six distinct signals are expected: four for the furan ring carbons and two for the propane bridge carbons. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the clear resolution of each carbon signal. libretexts.org

The carbon atoms of the furan rings directly bonded to the oxygen (C2 and C5) resonate at lower fields compared to the other furan carbons (C3 and C4). chemicalbook.com The quaternary carbon of the propane bridge appears at a distinct chemical shift, as do the methylene (B1212753) and methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C2 (furan)~160
C5 (furan)~141
C3 (furan)~110
C4 (furan)~105
C (quaternary)~40
CH₂ (propane)~30
CH₃ (propane)~10

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

GC-MS is a widely used method for the analysis of volatile and semi-volatile organic compounds. theseus.fi In this technique, the sample is first separated based on boiling point and polarity by gas chromatography, and then the separated components are introduced into the mass spectrometer for detection. nih.govbiotehgen.eu this compound, being a relatively volatile compound, is well-suited for GC-MS analysis. The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (176.22 g/mol ), and a series of fragment ions that provide clues about its structure. wikipedia.org Common fragmentation pathways would involve the cleavage of the bond between the furan ring and the propyl bridge, leading to the formation of a furfuryl-type cation.

High-Performance Liquid Chromatography (HPLC) is another separation technique that can be coupled with mass spectrometry (LC-MS) for the analysis of less volatile or thermally labile compounds. sielc.com While GC-MS is often sufficient for this compound, HPLC can be employed for its analysis, particularly in complex mixtures or for preparative-scale purification. sielc.com The choice of column and mobile phase in HPLC would be optimized to achieve good separation of the compound from other components in a sample matrix.

While not typically used for the analysis of the monomer itself, Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is an invaluable tool for characterizing polymeric materials derived from this compound. researchgate.netresearchgate.netyoutube.comyoutube.com In MALDI-TOF, a laser is used to desorb and ionize large molecules, such as polymers, with minimal fragmentation. youtube.com This allows for the determination of the molecular weight distribution, the repeating unit mass, and the end-group analysis of the polymer. youtube.comyoutube.com For furan-based polymers, MALDI-TOF can help in understanding the extent of polymerization and identifying any side products or structural irregularities. researchgate.netresearchgate.net

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to specific vibrational modes. For this compound, the IR spectrum would be characterized by vibrations associated with the furan rings and the propane linkage.

Key expected vibrational modes include C-H stretching and bending, C-O-C stretching of the furan ether group, and C=C stretching of the aromatic furan ring. The aliphatic propane bridge would exhibit its own characteristic C-H stretching and bending vibrations. While specific, experimentally verified spectral data for this compound is not widely available in the literature, the characteristic absorption regions for related furan and alkane structures provide a basis for expected peaks. For instance, the C-H stretching vibrations of the furan ring typically appear around 3100 cm⁻¹, while the C=C stretching modes are found in the 1500-1600 cm⁻¹ region. The aliphatic C-H stretching from the propane group would be expected in the 2850-3000 cm⁻¹ range.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Furan Ring=C-H Stretch~3100
Furan RingC=C Stretch1500 - 1600
Furan RingC-O-C Stretch1000 - 1300
Propane Linkage-C-H Stretch2850 - 3000
Propane Linkage-C-H Bend1375 - 1470

This table represents expected values based on characteristic functional group frequencies; specific experimental data for this compound is not available.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information on the electronic transitions within a molecule, which are correlated with its electronic structure and potential applications in photochemistry and materials science.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be dominated by electronic transitions within the furan rings. Typically, furan and its derivatives exhibit strong absorption bands in the UV region, corresponding to π → π* transitions. The specific wavelength of maximum absorption (λ_max) can be influenced by the substitution pattern and the interaction between the two furan rings. While detailed experimental spectra for this compound are not readily found, related difuryl compounds show absorption maxima in the ultraviolet range.

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence and fluorescence spectroscopy are used to study the emission of light from a molecule after it has absorbed photons. These techniques can reveal information about the excited states of the molecule. The fluorescence properties of this compound would depend on its ability to emit light from an excited singlet state. The efficiency and wavelength of this emission are sensitive to the molecular structure and its environment. There is currently a lack of published research on the specific photoluminescence or fluorescence characteristics of this compound.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. uwaterloo.ca

Single-Crystal X-ray Diffraction for Molecular Geometry

A search of the crystallographic literature indicates that a single-crystal structure for this compound has not been reported. However, analysis of a related compound, (Propane-2,2-diyl)bis(1H-pyrrole), which has a similar gem-disubstituted propane core, shows that the two heterocyclic rings are twisted almost perpendicularly to one another, with dihedral angles around 88°. nih.gov A similar twisted conformation might be expected for this compound to minimize steric hindrance.

Structural Parameter Description Significance
Bond LengthsThe distances between bonded atoms (e.g., C-C, C-O, C-H).Provides insight into bond order and strength.
Bond AnglesThe angles formed by three connected atoms.Defines the local geometry around each atom.
Torsion AnglesThe dihedral angles between four connected atoms.Describes the conformation of the molecule, such as the twist between the furan rings.
Unit Cell DimensionsThe lengths and angles of the basic repeating unit of the crystal.Characterizes the crystal lattice.

This table outlines the type of data obtained from SCXRD; specific values for this compound are not available as its crystal structure has not been published.

Vi. Advanced Applications of 2,2 Propane 1,1 Diyl Difuran and Bridged Difuran Derivatives in Materials Science

Organic Electronics and Optoelectronics

The conjugated nature of the furan (B31954) ring makes its derivatives promising candidates for organic semiconducting materials. The introduction of a bridging group between two furan units can be used to tune the electronic properties, solubility, and morphological stability of these materials, which are critical for device performance.

While specific studies focusing solely on 2,2'-(propane-1,1-diyl)difuran for Organic Field-Effect Transistors (OFETs) are not extensively documented, the broader class of furan-based conjugated polymers is of significant interest. The electronic properties of such polymers are crucial for their function as the active layer in OFETs. The ability to modify the bridging unit in difuran compounds offers a pathway to fine-tune charge transport properties, a key parameter for OFET performance. Fluorene derivatives, which are another class of bridged aromatic compounds, are considered promising for electronic applications due to their excellent thermal stability and charge transport capabilities. researchgate.net

In the field of Organic Light-Emitting Diodes (OLEDs), material stability and color purity are paramount. Bridged aromatic compounds are being explored to enhance the performance of emissive materials, particularly for challenging blue emitters which often suffer from degradation. chemistryviews.orgnih.gov A key strategy involves the "intramolecular encapsulation" of a fluorescent core using bridging linkers. chemistryviews.org

Researchers have successfully stabilized the blue-emitting anthracene (B1667546) core by creating doubly bridged structures. chemistryviews.orgnih.gov This molecular design improves photostability without sacrificing the desirable emission properties. chemistryviews.org For instance, attaching bridges via electron-withdrawing ester groups was found to significantly enhance stability. chemistryviews.org This principle of using bridging units to protect a chromophore and tune its electronic energy levels can be extended to difuran systems, suggesting a promising research avenue for developing novel furan-based emitters for OLEDs. chemistryviews.orgnih.gov The development of multifunctional emitters, which combine emissive properties with charge-transporting capabilities, is a recognized strategy to simplify OLED architecture and reduce costs. nih.gov

Bridged difuran derivatives have shown significant promise in organic photovoltaics. A notable example is a donor-acceptor (D-π-A) copolymer, PFBT-BDT, which incorporates a furan-containing benzothiadiazole (FBT) unit. rsc.org The replacement of more traditional thiophene (B33073) moieties with electron-withdrawing furan units serves to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. rsc.org

This strategic design has a direct and beneficial impact on the performance of the resulting solar cell. The polymer solar cell fabricated with PFBT-BDT as the donor and a fullerene derivative (PC71BM) as the acceptor achieved a high open-circuit voltage (Voc) of 0.94 V. rsc.org This is among the highest reported Voc values for solar cells based on benzodithiophene derivatives and demonstrates that furan-bridged polymers are a viable pathway to high-performance OPVs. rsc.org

Polymer HOMO Level (eV) LUMO Level (eV) Optical Bandgap (eV) Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc) (V)
PFBT-BDT-5.44-3.481.962.81%0.94
Data sourced from a study on furan-bridged D-π-A copolymers for polymer solar cells. rsc.org

Polymer Chemistry and Engineering

The derivation of this compound and other difuranic compounds from biomass sources like furfural (B47365) makes them key players in the development of sustainable polymers. nih.govacs.org They serve as renewable alternatives to petroleum-based monomers, leading to advanced polymers with unique functionalities. researchgate.net

Difuran derivatives are increasingly used to synthesize bio-based polyesters with enhanced properties. By employing monomers like dimethyl 5,5'-sulfanediyldi(furan-2-carboxylate), which features a sulfur bridge between two furan rings, researchers have created novel polyesters with exceptional oxygen barrier properties. nih.govnih.gov These materials show a barrier improvement factor up to 11.2 times higher than amorphous poly(ethylene terephthalate) (PET), making them suitable for high-performance packaging applications. nih.govnih.gov Furthermore, these sulfur-bridged furan polyesters exhibit good thermal stability and a UV-shielding effect not seen in polyesters based on 2,5-furandicarboxylic acid (FDCA). nih.gov

Other difuranic polyols, such as 5,5'-bihydroxymethyl furil (B128704) (BHMF) and bis[5-(hydroxymethyl)furan-2-yl)methyl]adipate (BHFA), have been used to create a range of linear and cross-linked polyesters. researchgate.net The versatility of these monomers allows for the creation of materials with unique characteristics, including self-curing abilities via the Diels-Alder reaction when incorporating C=C double bonds. researchgate.net

In the realm of polycarbonates, bio-based monomers are also making significant inroads. Isosorbide (B1672297), a rigid diol derived from glucose, is a key building block for bio-based polycarbonates. mdpi.com To overcome the brittleness of isosorbide homopolymers, it is often copolymerized with flexible diols like 1,4-cyclohexanedimethanol (B133615) (CHDM) to produce materials with high optical transparency, UV resistance, and improved processability. mdpi.com

Monomer/Building Block Resulting Polymer Key Research Findings Reference
Dimethyl 5,5'-sulfanediyldi(furan-2-carboxylate)Poly(alkylene sulfanediyldifuranoate)sHigh oxygen barrier (up to 11.2x PET), good thermal stability, UV-shielding. nih.govnih.gov
5,5'-Bihydroxymethyl furil (BHMF)Linear PolyestersForms rigid polyester (B1180765) chains. researchgate.net
5,5'-Dihydroxymethyl furoin (B1674284) (DHMF)Cross-linked PolyestersTriol structure leads to cross-linked networks. researchgate.net
2,5-Furandicarboxylic acid (FDCA)Various Furan PolyestersA major bio-based replacement for terephthalic acid in polyesters. mdpi.com
Isosorbide (ISB) with CHDMBio-based Polycarbonate (IcC-PC)Improves processability and retains high Tg, optical transparency, and UV resistance. mdpi.com

The furan moiety is central to the design of thermally reversible polymers and self-healing materials due to its participation in the Diels-Alder (DA) reaction. nih.gov This reaction, typically involving a furan group and a maleimide (B117702) group, forms a covalent bond (the DA adduct) at moderate temperatures and cleaves it at elevated temperatures (the retro-Diels-Alder reaction). nih.govresearchgate.net This reversible cross-linking mechanism allows materials to be "healed" after damage.

A common approach involves functionalizing bio-based platforms, such as vegetable oils, with furan groups. mdpi.comnih.gov Jatropha and sunflower oils have been epoxidized and then reacted with furfurylamine (B118560) to attach furan functionalities. nih.gov These furan-modified oils are then cross-linked with bismaleimides to form flexible, thermally reversible networks. nih.govresearchgate.net These polymers can be used as adhesives that can be debonded and rebonded with thermal cycling. nih.govresearchgate.net

Another strategy is to synthesize novel di- and tetra-furanic compounds to act as reversible curing agents for polymers containing maleimide groups. nih.gov These furanic cross-linkers, derived from common industrial isocyanates and renewable furan sources, can be incorporated into polyurethane systems to impart self-healing properties. nih.gov The process involves heating the damaged material to induce the retro-DA reaction, allowing the polymer to flow and mend cracks, followed by cooling to reform the cross-links and restore mechanical integrity. nih.gov

System Furan Source Cross-linker Key Feature Reference
Furan-functionalized Jatropha OilJatropha Oil, FurfurylamineBismaleimidesCreation of a flexible, bio-based reversible network. mdpi.comrug.nl
Furan-functionalized Vegetable OilsJatropha & Sunflower Oil, FurfurylamineAliphatic & Aromatic BismaleimidesLow cross-link density networks; applied as thermally reversible adhesives. nih.govresearchgate.net
Polyurethane NetworkFuran-terminated PrepolymerDi- and tetrafuranic isocyanate-related ureasFuranic compounds act as novel curing agents for self-healing polyurethanes. nih.gov
Highly Cross-linked PolymerTetrakis-furan monomers (4F)Bis(4-maleimido-phenyl)fluorene (cBMI)A recyclable thermoset formed via Diels-Alder polymerization. researchgate.net

Molecular Engineering for Functional Materials

The precise control over molecular architecture offered by bridged difuran compounds allows for the engineering of advanced functional materials. By manipulating the structure at a molecular level, researchers can design materials with specific electronic and optical functionalities, such as molecular wires and custom-tuned conjugated systems.

Molecular wires are chain-like molecules capable of transporting charge, forming a fundamental component of molecular electronics. mdpi.com Their function relies on a continuous system of conjugated π-orbitals. In the case of this compound, the central propane (B168953) bridge is a saturated aliphatic linker. This bridge effectively isolates the two furan rings electronically, breaking the π-conjugation between them. Consequently, the molecule itself does not function as a linear molecular wire.

However, this insulating bridge is a key feature for molecular engineering. It allows the furan rings to be treated as independent functional units that can be incorporated into larger, more complex three-dimensional or non-linear conjugated systems. A primary strategy involves the functionalization of the furan rings at their reactive C5 positions. researchgate.net For example, a patented process describes the synthesis of 5,5′-(propane-2,2-diyl)bis(furan-2,5-diyl)dimethanol, a diol monomer derived from the bridged difuran structure. google.com This monomer can then be polymerized with dicarboxylic acids to create polyesters, embedding the bridged difuran unit into a long conjugated polymer chain. google.com

The design of such conjugated polymers often employs modern synthetic techniques like direct C-H arylation, which offers an efficient pathway to forming the necessary C-C bonds between aromatic units. researchgate.netrsc.org The principles for designing these materials can be inferred from analogous systems, such as those based on bridged bithiophenes, where the bridge influences steric and electronic effects, thereby controlling the polymer's intrinsic properties. acs.org The planarity between linked aromatic units is critical; significant twisting, as seen in some porphyrin-based systems, can disrupt conjugation and hinder charge transport, a key consideration in the design of any molecular wire. cmu.educhemistryviews.org

A significant advantage of using furan-based building blocks in conjugated materials is the ability to finely tune their optical and electrical properties through precise molecular design. These properties are intrinsically linked to the material's electronic structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy gap.

Key strategies for tailoring these properties include:

Varying the π-Bridge: In donor-acceptor copolymers, the nature of the aromatic unit linking the donor and acceptor moieties has a profound effect. Research on copolymers containing furan, thiophene, or thieno[3,2-b]thiophene (B52689) as the π-bridge demonstrates a systematic tuning of both HOMO/LUMO levels and the band gap. researchgate.net This directly impacts the performance of devices like solar cells. researchgate.net

Modifying Donor/Acceptor Strength: In donor-acceptor architectures, altering the electron-withdrawing strength of the acceptor unit allows for precise control over the band gap. Studies on analogous bridged bithiophene polymers show that changing the acceptor can tune the optical band gap from 1.8 eV down to 1.2 eV. acs.org

Heteroatom Substitution: Replacing thiophene rings with furan rings in a conjugated backbone is another powerful tool. The lower electronegativity of furan's oxygen atom can lead to better optical properties. github.io However, this substitution can also alter molecular planarity and intermolecular packing, which may affect charge mobility. github.io

Functional Group Modification: The introduction of specific functional groups can significantly alter material properties. For instance, attaching ester groups to a polyfuran backbone has been shown to enhance photostability compared to simple alkyl side chains. cmu.edu

The following tables summarize key research findings that illustrate these design principles.

Table 1: Effect of π-Bridge Variation on Polymer Optoelectronic Properties
Polymer π-BridgeHOMO Level (eV)LUMO Level (eV)Optical Band Gap (eV)Reference
Furan-5.44-3.481.96 researchgate.net
Thiophene-5.35-3.531.82 researchgate.net
Thieno[3,2-b]thiophene-5.21-3.431.78 researchgate.net
Table 2: Tuning of Optical Band Gap by Acceptor Unit in Bridged Bithiophene Polymers (Analogous System)
Acceptor UnitPolymerOptical Band Gap (eV)Reference
Quinoxaline (QU)P21.8 acs.org
Benzothiadiazole (BT)P11.6 acs.org
Thienopyrazine (TP)P41.2 acs.org
Table 3: Impact of Furan-for-Thiophene Substitution on Molecular Properties
SystemKey Structural FeatureEffect on PropertyReference
Biphenylyl/Thiophene CoreSystematic replacement of thiophene with furanFuran's lower electronegativity improves optical properties; changes in molecular planarity can reduce electron mobility. github.io

Vii. Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 2,2'-(Propane-1,1-diyl)difuran involves the acid-catalyzed condensation of furan (B31954) with acetone (B3395972). wikipedia.org While effective, future research will likely focus on developing more sustainable and efficient synthetic methodologies. The drive towards green chemistry necessitates the exploration of alternative catalysts and reaction conditions that minimize waste and energy consumption. nih.gov

Research FocusPotential Impact
One-pot synthesis from biomassReduced process complexity and cost
Use of solid acid catalystsImproved catalyst reusability and reduced waste
Biocatalytic routesHighly selective and environmentally benign processes

Exploration of Advanced Catalytic Systems for Transformations

The transformation of this compound into valuable chemicals and materials is heavily reliant on catalysis. Future research will undoubtedly focus on the design and application of advanced catalytic systems to control the selectivity and efficiency of these transformations. For instance, the hydrogenation of the furan rings to tetrahydrofuran (B95107) moieties is a key step in producing valuable solvents and polymer precursors. wikipedia.org Developing catalysts that can achieve this transformation under mild conditions with high selectivity will be a significant advancement.

Furthermore, the polymerization of this compound and its derivatives to create novel bio-based polymers is an area of immense potential. researchgate.net Research into catalysts that can control the polymer's molecular weight, architecture, and properties will be crucial for developing materials with specific functionalities. wipo.int This includes the exploration of organometallic catalysts and biocatalysts for precision polymerization.

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for process optimization and the rational design of new reactions. Future research should employ a combination of experimental techniques and computational modeling to elucidate the intricate steps involved in these processes.

For example, detailed kinetic studies and isotopic labeling experiments can provide valuable insights into the acid-catalyzed formation of this compound, helping to identify rate-determining steps and potential side reactions. uliege.be Computational methods, such as density functional theory (DFT), can be used to model reaction pathways, predict transition state energies, and understand the role of the catalyst at a molecular level. nih.gov Such mechanistic understanding is crucial for overcoming challenges like the formation of undesirable oligomers during synthesis. wikipedia.org

Rational Design of New Functional Materials with Tunable Properties

The inherent structure of this compound, with its two furan rings, offers a versatile platform for the design of new functional materials. Future research will focus on leveraging this structure to create polymers and other materials with tailored properties. By modifying the substituents on the furan rings or the bridging propyl group, it is possible to tune the material's thermal stability, mechanical strength, and optical properties. rsc.orgnih.gov

An exciting avenue of research is the development of furan-based polymers that can replace petroleum-derived plastics. nih.govspecialchem.com For example, polyesters and polyamides derived from furan dicarboxylic acid, a potential oxidation product of this compound, have shown promising properties as alternatives to PET and other common plastics. researchgate.netacs.org The ability to fine-tune the properties of these materials by adjusting the monomer composition will be a key area of investigation.

Material TypePotential ApplicationsKey Research Area
Bio-based PolyestersPackaging, fibersTuning thermal and mechanical properties
Furan-based ThermosetsComposites, coatingsEnhancing cross-linking density and durability
Conjugated PolymersOrganic electronicsControlling bandgap and charge transport

Integration with Emerging Technologies in Chemical Discovery

The discovery and development of new applications for this compound can be significantly accelerated by integrating emerging technologies into the research workflow. High-throughput screening methods can be employed to rapidly evaluate large libraries of catalysts and reaction conditions for the synthesis and transformation of this compound. nih.gov

Q & A

Basic Question: What experimental methods are recommended for synthesizing 2,2'-(Propane-1,1-diyl)difuran, and how can its purity be validated?

Answer:
The synthesis of this compound likely involves condensation reactions between propane-1,1-diol derivatives and furan precursors. A common approach is to use acid-catalyzed cross-coupling under anhydrous conditions. To validate purity:

  • Chromatography : Employ HPLC or GC-MS to assess chemical homogeneity.
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity, comparing peaks to analogous compounds like 2,2'-(dithiodimethylene)-difuran .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, as demonstrated in propane-diaminium complexes .

Basic Question: How can researchers resolve discrepancies between computational and experimental data for this compound’s geometry?

Answer:
Discrepancies often arise from approximations in computational models (e.g., DFT functional selection) or experimental artifacts (e.g., crystal packing effects). To address this:

  • Refinement Tools : Use SHELXL for iterative refinement of X-ray data to optimize bond lengths/angles .
  • Software Validation : Compare computational outputs (e.g., Gaussian-optimized geometries) with Mercury-visualized experimental structures .
  • Error Analysis : Quantify deviations using root-mean-square (RMSD) metrics between computational and crystallographic data .

Advanced Question: What strategies are effective for analyzing π-π interactions in the crystal lattice of this compound?

Answer:
π-π stacking can be investigated via:

  • Crystallographic Software : Mercury’s "Contacts" module calculates centroid distances and dihedral angles between aromatic rings . For example, π-π interactions in propane-diaminium complexes show centroid distances of 3.51–3.59 Å .
  • Energy Calculations : Use DFT to model interaction energies between furan rings, accounting for dispersion corrections (e.g., D3-BJ method).
  • Thermal Motion Analysis : Assess displacement parameters (ADPs) to distinguish static vs. dynamic π-π interactions .

Advanced Question: How can researchers design experiments to probe the compound’s reactivity under catalytic conditions?

Answer:
Focus on mechanistic studies:

  • Kinetic Profiling : Monitor reaction progress via in situ FTIR or 19F^{19}F-NMR (if fluorinated analogs exist).
  • Isotopic Labeling : Use 13C^{13}C-labeled propane backbones to track bond cleavage/formation pathways.
  • Catalytic Screening : Test transition-metal catalysts (e.g., Pd, Ru) for cross-coupling reactions, referencing methodologies for similar difuran systems .

Advanced Question: How should conflicting thermal stability data from TGA and DSC be reconciled?

Answer:
Contradictions may arise from differing experimental conditions:

  • Sample Preparation : Ensure identical sample masses and heating rates (e.g., 10°C/min) for both techniques.
  • Atmosphere Effects : Compare inert (N2_2) vs. oxidative (air) environments to identify decomposition pathways.
  • Data Triangulation : Cross-validate with computational thermochemistry (e.g., QSPR models) to predict degradation thresholds .

Basic Question: What spectroscopic techniques are critical for characterizing hydrogen-bonding networks in this compound?

Answer:

  • Solid-State NMR : Probes hydrogen bonding via 1H^1H-15N^{15}N correlation spectroscopy.
  • IR Spectroscopy : Identify O–H and N–H stretches (2500–3500 cm1^{-1}) and compare to hydrogen-bonded systems like propane-diaminium complexes .
  • X-ray Diffraction : Resolve H-bond geometries (D⋯A distances, angles) with high-resolution datasets (R < 0.05) .

Advanced Question: How can researchers leverage computational tools to predict the compound’s solubility and partition coefficients?

Answer:

  • QSPR Modeling : Train models using descriptors like logP, polar surface area, and Hansen solubility parameters .
  • COSMO-RS Simulations : Predict solubility in solvents (e.g., DMSO, water) via quantum-chemical charge density profiles.
  • Experimental Cross-Check : Validate predictions with shake-flask experiments and HPLC quantification .

Basic Question: What crystallographic databases and software are essential for structural comparisons?

Answer:

  • Cambridge Structural Database (CSD) : Search for analogous structures (e.g., propane-1,3-diyl derivatives) .
  • Mercury : Overlay structures to compare packing motifs and symmetry operations .
  • SHELX Suite : Refine structures and generate CIF files for deposition .

Advanced Question: How can synthetic byproducts be identified and minimized during scale-up?

Answer:

  • LC-MS/MS : Detect trace impurities (e.g., dithiane derivatives) with high sensitivity .
  • Reaction Optimization : Adjust stoichiometry, temperature, and catalyst loading using Design of Experiments (DoE) principles.
  • Crystallization Control : Use seeding techniques to favor pure polymorphs, as seen in propane-diaminium synthesis .

Advanced Question: What experimental and computational approaches elucidate the compound’s electronic structure?

Answer:

  • UV-Vis Spectroscopy : Measure ππ\pi \rightarrow \pi^* transitions and compare to TD-DFT calculations.
  • Electron Density Maps : Generate Laplacian plots via multipole refinement (e.g., using SHELXL) to visualize charge distribution .
  • Electrostatic Potential Analysis : Map surfaces using Gaussian/Mercury to predict reactive sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.